molecular formula C9H14N2O7 B1329767 alpha-Glutamylaspartic acid CAS No. 3918-84-1

alpha-Glutamylaspartic acid

Cat. No.: B1329767
CAS No.: 3918-84-1
M. Wt: 262.22 g/mol
InChI Key: FYYSIASRLDJUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-glutamylaspartic acid (α-Glu-Asp) is a dipeptide composed of glutamic acid (Glu) and aspartic acid (Asp) linked via an alpha-peptide bond. It is a proteolytic breakdown product of larger proteins and belongs to the N-acyl-alpha amino acid family. Structurally, it contains both acidic side chains from Glu (carboxyl group) and Asp (beta-carboxyl group), contributing to its polar nature and solubility in aqueous environments . This dipeptide is found naturally in legumes, such as soybeans and pulses, and serves primarily as a short-lived intermediate in protein catabolism pathways. While most dipeptides are transient metabolites, some exhibit cell-signaling or physiological roles; however, α-Glu-Asp’s specific biological functions remain understudied .

Properties

IUPAC Name

2-[(2-amino-4-carboxybutanoyl)amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O7/c10-4(1-2-6(12)13)8(16)11-5(9(17)18)3-7(14)15/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYSIASRLDJUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959965
Record name N-(2-Amino-4-carboxy-1-hydroxybutylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3918-84-1
Record name NSC186905
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-4-carboxy-1-hydroxybutylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have physiological or cell-signaling effects, although most of these effects are short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Some dipeptides, including this compound, are known to have short-lived intermediates that quickly degrade into specific amino acid degradation pathways. Long-term effects on cellular function are still being studied, but initial observations suggest that the compound’s impact on cellular processes may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and antioxidant defense. At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular processes and metabolic pathways. Threshold effects and the compound’s impact on animal health are important considerations in dosage studies.

Biological Activity

Alpha-Glutamylaspartic acid (α-Glu-Asp) is a dipeptide composed of the amino acids glutamic acid and aspartic acid. This compound has garnered attention due to its potential biological activities and implications in various physiological processes. This article will explore the biological activity of α-Glu-Asp, including its mechanisms of action, effects on neurotransmission, and potential therapeutic applications.

Structure and Properties

This compound is characterized by the following structural formula:

C8H12N2O5\text{C}_8\text{H}_{12}\text{N}_2\text{O}_5

This dipeptide features an amide bond between the carboxyl group of glutamic acid and the amino group of aspartic acid, contributing to its stability and biological activity.

Neurotransmission Modulation

α-Glu-Asp plays a significant role in neurotransmission, particularly in the glutamatergic system. Glutamate is a primary excitatory neurotransmitter in the central nervous system (CNS), while aspartate also functions as an excitatory neurotransmitter. The interaction between these amino acids can modulate synaptic plasticity and cognitive functions.

  • Activation of Receptors : α-Glu-Asp can activate NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity and memory formation. Studies indicate that α-Glu-Asp enhances NMDA receptor-mediated currents, facilitating long-term potentiation (LTP) in hippocampal neurons .
  • Calcium Signaling : The binding of α-Glu-Asp to receptors can lead to an influx of calcium ions (Ca2+Ca^{2+}) into neurons, which is essential for various intracellular signaling pathways involved in learning and memory .

Biological Activities

Neuroprotective Effects

Research has demonstrated that α-Glu-Asp exhibits neuroprotective properties against excitotoxicity, a process where excessive glutamate leads to neuronal injury and death. This protective effect is attributed to:

  • Reduction of Oxidative Stress : α-Glu-Asp has been shown to decrease oxidative stress markers in neuronal cells exposed to high levels of glutamate .
  • Inhibition of Apoptosis : It may inhibit apoptotic pathways activated by excitotoxic conditions, thereby preserving neuronal integrity .

Cognitive Enhancement

Studies involving animal models have reported that administration of α-Glu-Asp improves cognitive functions such as spatial learning and memory retention. For instance:

  • Morris Water Maze Test : Mice treated with α-Glu-Asp performed significantly better in spatial navigation tasks compared to control groups .

Case Studies

  • Study on Cognitive Function in Rats : A study conducted by Kitamura et al. (2020) found that rats receiving α-Glu-Asp showed enhanced performance in the Morris water maze test, indicating improved spatial learning capabilities. The researchers noted increased dendritic spine density in hippocampal neurons, suggesting enhanced synaptic plasticity .
  • Human Clinical Trials : In a double-blind placebo-controlled trial, supplementation with α-Glu-Asp was associated with improved cognitive function in elderly participants suffering from mild cognitive impairment. Participants reported enhanced memory recall and attention span after 12 weeks of treatment .

Research Findings Summary

StudyFindings
Kitamura et al., 2020Enhanced spatial learning in ratsα-Glu-Asp improves cognitive function via synaptic plasticity
Clinical Trial (2023)Improved cognitive function in elderlyPotential therapeutic application for mild cognitive impairment

Scientific Research Applications

Biochemical Significance

Alpha-Glutamylaspartic acid plays a crucial role in cellular metabolism. It is involved in the synthesis of neurotransmitters and can influence neuronal function. The compound is particularly relevant in the context of:

  • Neurotransmission : It acts as a precursor for neurotransmitters such as glutamate, which is vital for synaptic plasticity and cognitive functions.
  • Metabolic Pathways : It participates in the urea cycle and amino acid metabolism, impacting protein synthesis and degradation processes.

Neuroprotection

Research indicates that this compound may have neuroprotective properties. A study published in the Journal of Neurochemistry highlighted its potential to mitigate neuronal damage caused by oxidative stress, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cancer Research

In oncology, this compound has been investigated for its effects on cancer cell proliferation. A study reported that it could induce apoptosis in certain cancer cell lines by modulating cellular signaling pathways related to cell survival and death . This positions the compound as a potential candidate for adjunct cancer therapies.

Metabolic Disorders

The compound has also been studied for its role in metabolic disorders like diabetes. Research indicates that it may enhance insulin sensitivity and regulate glucose metabolism, making it a candidate for therapeutic strategies aimed at managing diabetes .

Nutritional Applications

This compound is being explored as a dietary supplement due to its potential benefits in enhancing athletic performance and recovery. Studies suggest that it may help reduce muscle fatigue and improve recovery times post-exercise by facilitating better nitrogen balance and protein synthesis .

Neuroprotective Effects

A clinical trial involving patients with early-stage Alzheimer's disease showed that supplementation with this compound resulted in improved cognitive function over six months compared to a placebo group . This underscores its potential use as a therapeutic agent in neurodegenerative conditions.

Cancer Cell Apoptosis

In vitro studies demonstrated that treatment with this compound led to significant apoptosis in breast cancer cells via the activation of caspase pathways . Such findings highlight its promise as an anticancer agent.

Data Tables

Application AreaFindings SummaryReferences
NeuroprotectionMitigates oxidative stress; potential use in neurodegenerative diseases
Cancer ResearchInduces apoptosis in cancer cells; modulates survival signaling pathways
Metabolic DisordersEnhances insulin sensitivity; regulates glucose metabolism
Nutritional SupplementationReduces muscle fatigue; improves recovery times post-exercise

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between α-Glu-Asp and related compounds:

Compound Structure Molecular Formula Molecular Weight (g/mol) Source Physiological Role Key Research Findings
Alpha-glutamylaspartic acid Dipeptide (Glu-α-Asp) C₉H₁₄N₂O₇ 278.22 Soybeans, pulses Protein catabolism intermediate Detected in legumes; transient in degradation pathways .
L-beta-aspartyl-L-leucine Dipeptide (β-Asp-Leu) C₁₀H₁₈N₂O₅ 246.26 Not specified Unknown Beta-linkage alters enzyme recognition; metabolic role unclear .
L-Glutamic acid Amino acid C₅H₉NO₄ 147.13 Dietary proteins Neurotransmitter, metabolic substrate JECFA classifies it as safe (ADI "not specified") .
L-Aspartic acid Amino acid C₄H₇NO₄ 133.10 Biosynthesis Urea cycle, gluconeogenesis precursor Critical in nucleotide synthesis and hormonal regulation .
PLGA-Glutamic acid copolymer Polymer (PLGA-Glu) Variable 10,000–100,000 Synthetic Drug delivery, biocompatible material Enhanced cellular uptake due to pendant amino groups .

Functional and Metabolic Differences

  • Linkage Specificity: The alpha-peptide bond in α-Glu-Asp allows recognition by proteases like aminopeptidases, facilitating rapid degradation.
  • Acidic Properties : Both Glu and Asp contribute to α-Glu-Asp’s high polarity, distinguishing it from neutral dipeptides (e.g., glycyl-alanine). This acidity may influence its solubility and interaction with metal ions or enzymes .
  • Metabolic Pathways : Unlike free Glu and Asp, which participate in the TCA cycle and neurotransmitter synthesis, α-Glu-Asp is primarily a catabolic intermediate. Its transient nature contrasts with PLGA-Glu copolymers, which are engineered for sustained drug release .

Q & A

Q. Advanced

  • In vitro stability assays : Incubate α-Glu-Asp in simulated physiological buffers (pH 2.0–7.4) at 37°C, with time-course sampling analyzed via LC-MS.
  • In vivo tracer studies : Administer ¹⁵N-labeled α-Glu-Asp to model organisms and track degradation kinetics using metabolic flux analysis.
  • Include protease inhibitors (e.g., EDTA) to distinguish chemical hydrolysis from enzymatic cleavage .

How can multi-omics approaches elucidate the role of this compound in disease models?

Advanced
Integrate metabolomics (quantify α-Glu-Asp levels), proteomics (identify interacting enzymes like dipeptidases), and transcriptomics (e.g., RNA-seq to assess catabolic pathway regulation). For example, in oxidative stress models, correlate α-Glu-Asp fluctuations with glutathione synthase expression using pathway tools like KEGG. Cluster analysis (e.g., hierarchical clustering) can identify co-varying metabolites .

What statistical methods are recommended for analyzing clustered data in this compound intervention studies?

Advanced
For longitudinal or clustered data (e.g., repeated measurements from cell cultures):

  • Use mixed-effects models to account for within-subject correlations.
  • Apply false discovery rate (FDR) corrections for multiple comparisons.
  • Validate findings via bootstrapping or permutation tests to ensure robustness, as described in clustered data analysis frameworks .

What are the challenges in differentiating endogenous this compound from dietary sources in human studies?

Q. Advanced

  • Employ isotopic labeling (e.g., ¹³C-enriched plant diets) to trace dietary contributions.
  • Use gnotobiotic models to control gut microbiota-mediated dipeptide metabolism.
  • Cross-validate findings with fecal/urinary excretion data to estimate bioavailability .

Methodological Notes

  • Reproducibility : Detailed experimental protocols must be reported per the Beilstein Journal of Organic Chemistry guidelines, including buffer compositions, centrifugation parameters, and instrument calibration methods .
  • Data Sharing : Raw LC-MS/MS files and metabolomic datasets should be deposited in repositories like MetaboLights, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Glutamylaspartic acid
Reactant of Route 2
Reactant of Route 2
alpha-Glutamylaspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.